
2-(Sulfamoylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Sulfamoylamino)benzoic acid, also known as 2-carboxy phenylsulfamide, is an organic compound with the molecular formula C7H7NO4S. It is a derivative of benzoic acid, where a sulfamoylamino group is attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sulfamoylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with sulfamic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the sulfamoylamino group. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
2-(Sulfamoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoylamino group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
科学研究应用
2-(Sulfamoylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Sulfamoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
2-Aminobenzoic acid: A precursor in the synthesis of 2-(Sulfamoylamino)benzoic acid.
Sulfanilamide: Shares the sulfamoylamino group but lacks the carboxylic acid functionality.
Benzoic acid: The parent compound, lacking the sulfamoylamino group.
Uniqueness
This compound is unique due to the presence of both the carboxylic acid and sulfamoylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H8N2O4S |
|---|---|
分子量 |
216.22 g/mol |
IUPAC 名称 |
2-(sulfamoylamino)benzoic acid |
InChI |
InChI=1S/C7H8N2O4S/c8-14(12,13)9-6-4-2-1-3-5(6)7(10)11/h1-4,9H,(H,10,11)(H2,8,12,13) |
InChI 键 |
OAZOBYBYAKXURF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


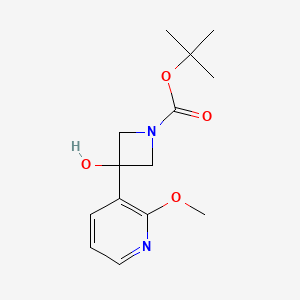
![1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15053610.png)
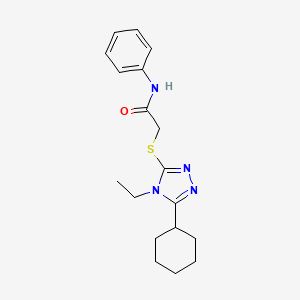
![2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B15053618.png)

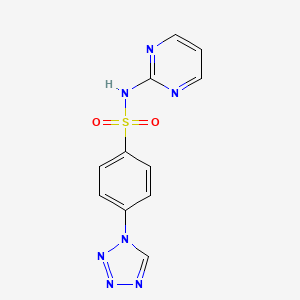

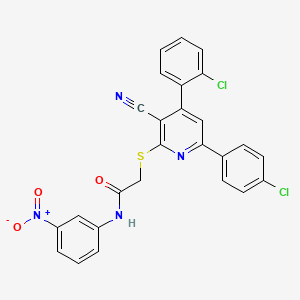

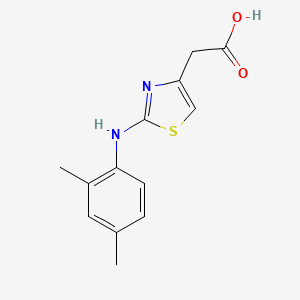
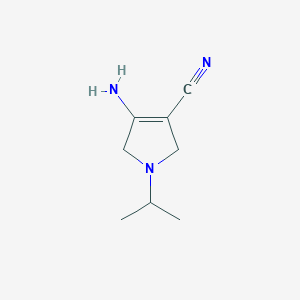

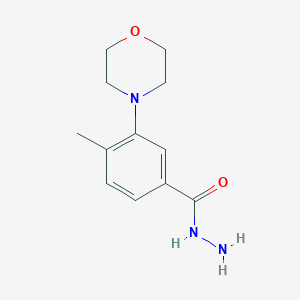
![tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15053700.png)
